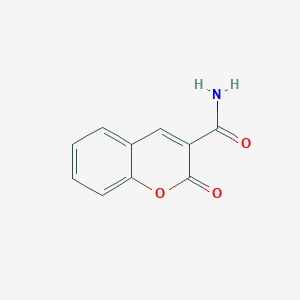
Bis(4-azidophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-azidophenyl)methanone, also known as BAM, is a chemical compound that has gained significant interest in scientific research due to its unique properties. BAM is a highly reactive compound that contains two azide groups and a ketone functional group. This compound has been used in a variety of applications, including as a cross-linking agent in polymer chemistry and as a photoaffinity label in biochemistry.
作用机制
The mechanism of action of Bis(4-azidophenyl)methanone is based on its ability to form covalent bonds with proteins and nucleic acids upon exposure to UV light. The azide groups in Bis(4-azidophenyl)methanone are highly reactive and can undergo a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby proteins or nucleic acids to form a covalent bond, resulting in cross-linking.
Biochemical and Physiological Effects
Bis(4-azidophenyl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Bis(4-azidophenyl)methanone can cross-link proteins and nucleic acids, resulting in changes in protein structure and function. In vivo studies have shown that Bis(4-azidophenyl)methanone can be used to label specific proteins in cells and tissues, allowing for their identification and characterization.
实验室实验的优点和局限性
One of the main advantages of Bis(4-azidophenyl)methanone is its ability to selectively cross-link proteins and nucleic acids. This allows for the identification and characterization of specific proteins and their interactions in complex biological systems. However, the use of Bis(4-azidophenyl)methanone also has limitations, including its potential toxicity and the need for careful control of reaction conditions and purification steps to ensure high yields and purity.
未来方向
There are several future directions for research involving Bis(4-azidophenyl)methanone. One potential area of research is the development of new methods for the synthesis and purification of Bis(4-azidophenyl)methanone. Another area of research is the application of Bis(4-azidophenyl)methanone in the study of protein-protein interactions and protein-DNA interactions. Additionally, the use of Bis(4-azidophenyl)methanone in the development of new materials with improved mechanical properties is an area of interest. Finally, the potential use of Bis(4-azidophenyl)methanone in medical applications, such as targeted drug delivery, is an area of ongoing research.
合成方法
The synthesis of Bis(4-azidophenyl)methanone can be achieved through a multistep process that involves the reaction of 4-aminobenzonitrile with sodium azide and dimethylformamide. The resulting product is then subjected to a series of reactions, including acylation, reduction, and oxidation, to produce Bis(4-azidophenyl)methanone. The synthesis of Bis(4-azidophenyl)methanone is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.
科学研究应用
Bis(4-azidophenyl)methanone has been widely used in scientific research due to its ability to cross-link proteins and nucleic acids. This compound has been used as a photoaffinity label to study protein-protein interactions and protein-DNA interactions. Bis(4-azidophenyl)methanone has also been used as a cross-linking agent in polymer chemistry to improve the mechanical properties of materials.
属性
CAS 编号 |
17303-16-1 |
|---|---|
产品名称 |
Bis(4-azidophenyl)methanone |
分子式 |
C13H8N6O |
分子量 |
264.24 g/mol |
IUPAC 名称 |
bis(4-azidophenyl)methanone |
InChI |
InChI=1S/C13H8N6O/c14-18-16-11-5-1-9(2-6-11)13(20)10-3-7-12(8-4-10)17-19-15/h1-8H |
InChI 键 |
CHFBCXOSLARLKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





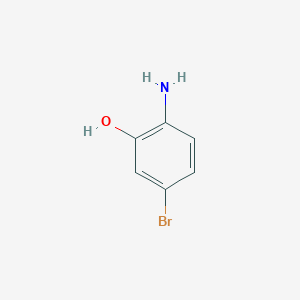
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
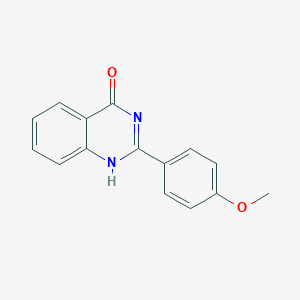
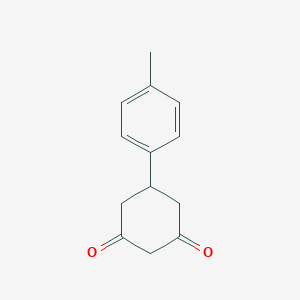


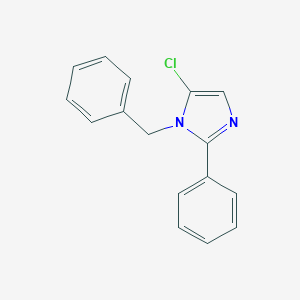

![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)

